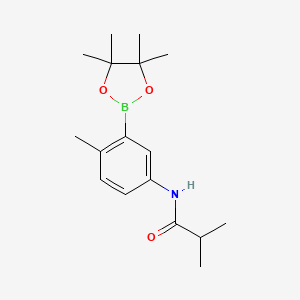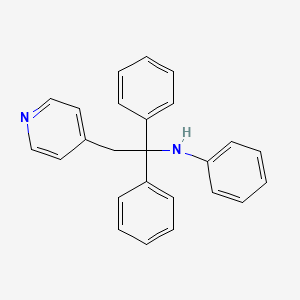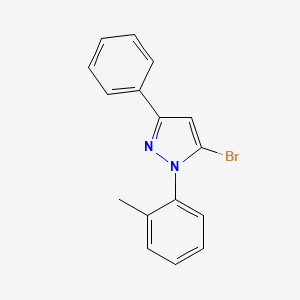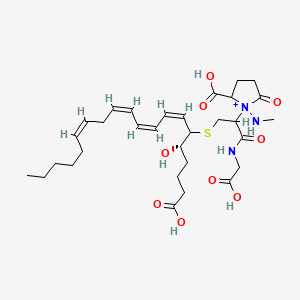
2-Pyridinecarbonitrile, 4-chloro-3-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-iodopyridine-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4th and 3rd positions, respectively, and a nitrile group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodopyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method includes the iodination of 4-chloro-2-cyanopyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 4-chloro-3-iodopyridine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient large-scale synthesis .
化学反应分析
Types of Reactions
4-chloro-3-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid.
Coupling Reactions: Catalysts like palladium or copper, along with ligands and bases, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Reduction Products: Aminopyridines or other reduced derivatives.
科学研究应用
4-chloro-3-iodopyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
The mechanism of action of 4-chloro-3-iodopyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitrile group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-chloro-4-iodopyridine-3-carbonitrile
- 4-chloro-3-iodopyridine
- 3-chloro-4-iodopyridine
Uniqueness
4-chloro-3-iodopyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
属性
分子式 |
C6H2ClIN2 |
|---|---|
分子量 |
264.45 g/mol |
IUPAC 名称 |
4-chloro-3-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H |
InChI 键 |
QBMZKEBSDWVALM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Cl)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-[1-[2-[[1-[2-[[1-[2-[[2-[[1-[1-[2-[[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[2-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15132233.png)

![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)




![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)



